molecular formula C24H17N B034307 3,6-Diphenyl-9H-carbazole CAS No. 56525-79-2

3,6-Diphenyl-9H-carbazole

Cat. No. B034307
CAS RN: 56525-79-2
M. Wt: 319.4 g/mol
InChI Key: PCMKGEAHIZDRFL-UHFFFAOYSA-N
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Patent
US06562982B1

Procedure details

In a 250 milliliter round bottom flask there were added 3,6-dibromocarbazole (5 grams), 50 milliliters of 1,2-dimethoxyethane, phenylboric acid (4.8 grams) dissolved in ethanol, and sodium carbonate (4.2 grams) dissolved in 20 milliliters of water. After the resulting solution was saturated with argon, 0.49 gram of tetrakis-(triphenylphosphine) palladium was added. The reaction mixture was heated to reflux and stirred for 18 hours. The reaction flask was removed from the heat and cooled to room temperature, about 22° C. to about 25° C. The resulting solution was transferred to a separatory funnel, and the organic layer, which contained product, was separated from the aqueous phase. After removal of the organic solvents by evaporation, the residue was subjected to column chromatography on silica gel to yield 3.5 grams of 3,6-diphenyl carbazole as colorless powder product. Its chemical structure was confirmed by Proton IR analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.49 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10](Br)=[CH:9][CH:8]=3.CO[CH2:18][CH2:19]OC.[C:22]1(OB(O)O)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:22]1([C:2]2[CH:3]=[CH:4][C:5]3[NH:6][C:7]4[C:12]([C:13]=3[CH:14]=2)=[CH:11][C:10]([C:19]2[CH:18]=[CH:13][CH:14]=[CH:2][CH:3]=2)=[CH:9][CH:8]=4)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
50 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.49 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The reaction flask was removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
The resulting solution was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
After removal of the organic solvents
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=2NC3=CC=C(C=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.